molecular formula C12H25NO B3045172 N-Hexylhexanamide CAS No. 10264-29-6

N-Hexylhexanamide

Cat. No.: B3045172
CAS No.: 10264-29-6
M. Wt: 199.33 g/mol
InChI Key: CKQIYVUVMRSSLI-UHFFFAOYSA-N
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Description

N-Hexylhexanamide is an organic compound with the molecular formula C12H25NO. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its long carbon chain, making it a significant subject of study in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hexylhexanamide can be synthesized through the reaction of hexanoic acid with hexylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Hexylhexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Hexylhexanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hexylhexanamide involves its interaction with various molecular targets. The amide bond in the compound can undergo hydrolysis, leading to the release of hexanoic acid and hexylamine. These products can further participate in biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Uniqueness: N-Hexylhexanamide stands out due to its longer carbon chain, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic characteristics and stability .

Properties

IUPAC Name

N-hexylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-3-5-7-9-11-13-12(14)10-8-6-4-2/h3-11H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQIYVUVMRSSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145432
Record name N-Hexylhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10264-29-6
Record name NSC 74558
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC74558
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hexylhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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